molecular formula C8H7N B12060020 3-(113C)ethynylaniline CAS No. 286013-02-3

3-(113C)ethynylaniline

Cat. No.: B12060020
CAS No.: 286013-02-3
M. Wt: 118.14 g/mol
InChI Key: NNKQLUVBPJEUOR-VQEHIDDOSA-N
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Description

Academic Significance of ¹³C Isotopologues in Mechanistic and Synthetic Investigations

The use of carbon-13 (¹³C) labeled compounds is of particular significance in the detailed study of reaction mechanisms. symeres.com By strategically placing a ¹³C atom within a molecule, chemists can track how chemical bonds are formed and broken during a reaction. flashcards.world This provides invaluable insights that help to either support or rule out proposed reaction pathways. flashcards.world For example, the location of the ¹³C label in the products of a reaction can reveal intricate details about molecular rearrangements and the intermediates that are formed.

Furthermore, ¹³C isotopologues are indispensable tools in quantitative analysis. symeres.com In techniques like isotope dilution mass spectrometry, a known amount of a ¹³C-labeled standard is added to a sample. By comparing the signal of the labeled compound to the unlabeled compound, a precise quantification of the target molecule can be achieved. This is crucial for applications ranging from environmental analysis to metabolic studies. symeres.comnih.gov The ability to trace the metabolic fate of ¹³C-labeled substrates offers a window into the complex biochemical processes occurring within living organisms. biorxiv.orgisolife.nl

Definition and Isotopic Specificity of 3-(¹³C)Ethynylaniline

3-Ethynylaniline (B136080) is an organic compound consisting of an aniline (B41778) ring substituted with an ethynyl (B1212043) group (-C≡CH) at the meta-position. sigmaaldrich.comnih.gov The ¹³C-labeled version, 3-(¹³C)ethynylaniline, is a molecule where one of the carbon atoms has been replaced with a ¹³C isotope. The labeling is position-specific, meaning the ¹³C atom can be located at different, well-defined positions within the molecule.

The primary positions for ¹³C labeling in 3-ethynylaniline are within the ethynyl group or the aromatic ring. When the labeling is on the ethynyl group, it can be at the carbon atom directly attached to the ring (Ethynyl-C1) or the terminal carbon atom (Ethynyl-C2). epa.gov It is also possible to have both carbons of the ethynyl group labeled with ¹³C. nih.govsigmaaldrich.com Additionally, one or all of the carbon atoms in the aniline ring can be substituted with ¹³C, creating ring-labeled isotopologues. clearsynth.comsigmaaldrich.com

Below is a table detailing the different isotopologues of 3-(¹³C)ethynylaniline based on the position of the ¹³C label.

Isotopologue Name Position of ¹³C Label Molecular Formula
3-(Ethyn-1-¹³C)anilineC1 of the ethynyl groupC₇[¹³C]H₇N
3-(Ethyn-2-¹³C)anilineC2 of the ethynyl groupC₇[¹³C]H₇N epa.gov
3-(Ethyn-1,2-¹³C₂)anilineBoth carbons of the ethynyl groupC₆[¹³C₂]H₇N sigmaaldrich.com
3-Ethynylaniline-1-¹³CC1 of the aromatic ringC₇[¹³C]H₇N sigmaaldrich.com
3-Ethynylaniline-¹³C₆All carbons of the aromatic ring[¹³C₆]C₂H₇N sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

286013-02-3

Molecular Formula

C8H7N

Molecular Weight

118.14 g/mol

IUPAC Name

3-(113C)ethynylaniline

InChI

InChI=1S/C8H7N/c1-2-7-4-3-5-8(9)6-7/h1,3-6H,9H2/i2+1

InChI Key

NNKQLUVBPJEUOR-VQEHIDDOSA-N

Isomeric SMILES

C#[13C]C1=CC(=CC=C1)N

Canonical SMILES

C#CC1=CC(=CC=C1)N

Origin of Product

United States

Iii. Spectroscopic Characterization and Structural Elucidation of 3 13c Ethynylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, and it is particularly crucial for isotopically labeled compounds like 3-(13C)ethynylaniline.

The ¹³C NMR spectrum provides direct information about the carbon skeleton of a molecule, with each unique carbon atom generating a distinct signal. bhu.ac.in The chemical shifts (δ) are sensitive to the electronic environment of the carbon nuclei. uoi.gr In 3-(13C)ethynylaniline, the introduction of a ¹³C isotope at one of the ethynyl (B1212043) positions allows for precise analysis of the alkynyl and aromatic carbon resonances.

The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which minimizes signal overlap and allows for the clear distinction of individual carbon atoms. libretexts.org Factors such as hybridization, electronegativity of neighboring atoms, and anisotropic effects influence the chemical shifts. uoi.gr For instance, sp-hybridized carbons of an alkyne typically resonate in the range of 70-110 ppm, while sp²-hybridized aromatic carbons appear between 110-150 ppm. bhu.ac.inoregonstate.edu The specific substitution pattern on the aromatic ring of 3-ethynylaniline (B136080) further influences the precise chemical shifts of the aromatic carbons due to electronic effects (both inductive and resonance). olemiss.edu

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges

Carbon EnvironmentChemical Shift (ppm)
Alkane (sp³)10 - 50
Alkyne (sp)70 - 110
Alkene (sp²)115 - 140
Aromatic (sp²)125 - 150
Carbonyl (C=O)170 - 220

This table provides a general guide to expected chemical shift regions for different types of carbon atoms. libretexts.orgoregonstate.edu

While broadband decoupling is often used to simplify ¹³C NMR spectra by removing C-H coupling, the analysis of coupling constants in non-decoupled or selectively decoupled spectra provides invaluable structural information. libretexts.org The presence of the ¹³C label in 3-(13C)ethynylaniline makes the observation of ¹³C-¹³C spin-spin coupling possible, which is typically not observed in spectra of unlabeled compounds due to the low natural abundance of ¹³C. libretexts.org

These coupling constants (J-values) are mediated through the bonding electrons and their magnitude depends on the number of intervening bonds. One-bond couplings (¹J_CC) are the largest, followed by two-bond (²J_CC) and three-bond (³J_CC) couplings. The analysis of these long-range couplings can provide definitive evidence for the connectivity of the carbon skeleton and confirm the precise location of the isotopic label. nih.gov Similarly, ¹³C-¹H coupling constants (¹J_CH, ²J_CH, ³J_CH) can be analyzed to determine the number of protons attached to a particular carbon and to establish through-bond connectivities. bhu.ac.in The magnitude of ¹J_CH is particularly sensitive to the hybridization of the carbon atom.

Two-dimensional (2D) NMR techniques are powerful tools for unraveling complex molecular structures by spreading the NMR information across two frequency axes. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) spin-spin coupling networks. libretexts.org While it doesn't directly involve the ¹³C nucleus, it is essential for assigning the proton signals of the aromatic ring in 3-ethynylaniline, which in turn aids in the assignment of the attached carbons. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear 2D technique that correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduyoutube.com An HSQC spectrum of 3-(13C)ethynylaniline would show a cross-peak for each C-H bond, directly linking the assigned proton signals to their corresponding carbon signals. emerypharma.com This is particularly useful for unambiguously assigning the signals of the aromatic carbons.

The substitution of a ¹²C atom with a ¹³C isotope can have subtle but measurable effects on the NMR parameters of neighboring nuclei. This phenomenon, known as the isotope effect, can manifest as small changes in chemical shifts (isotope shifts) of adjacent carbons and protons. While often small, these shifts can sometimes be used to aid in spectral assignment. More significantly, the presence of the ¹³C isotope introduces new spin-spin couplings, as discussed previously, which is a primary tool for characterizing isotopically labeled compounds. In some cases, isotopic substitution, such as deuteration, can be intentionally used to simplify complex spectra and aid in the assignment of ambiguous signals. olemiss.edu

Advanced Mass Spectrometry (MS) for Isotopic Fidelity and Molecular Identity

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org For 3-(13C)ethynylaniline, advanced MS techniques are employed to confirm the molecular weight and to verify the incorporation and position of the ¹³C label.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule. The presence of the ¹³C isotope results in a molecular ion peak (M+1) that is one mass unit higher than the corresponding unlabeled compound. libretexts.org The relative intensity of the M+ and M+1 peaks can be used to determine the degree of isotopic enrichment. Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that can measure isotopic ratios with very high precision, providing a quantitative measure of the ¹³C incorporation. nih.govthermofisher.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions. The fragmentation pattern of the ¹³C-labeled compound will differ from the unlabeled compound, and this difference can be used to confirm the location of the isotopic label within the molecule. vliz.be

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic State Analysis

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of 3-(13C)ethynylaniline.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. imgroupofresearchers.com Different functional groups have characteristic vibrational frequencies, allowing for their identification. drawellanalytical.com In the IR spectrum of 3-ethynylaniline, one would expect to see characteristic absorption bands for the N-H stretches of the amine group, the C≡C stretch of the alkyne, the aromatic C-H stretches, and the C=C stretches of the aromatic ring. The substitution of ¹²C with ¹³C in the ethynyl group will cause a slight shift in the C≡¹³C vibrational frequency compared to the C≡¹²C stretch due to the heavier mass of the isotope. This shift, although small, can provide further evidence for the isotopic substitution.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which causes electronic transitions within the molecule. cureffi.orgpsu.edu The absorption pattern is characteristic of the conjugated π-electron system of the molecule. cureffi.org The spectrum of 3-ethynylaniline is expected to show absorptions corresponding to the π → π* transitions of the conjugated system formed by the aromatic ring and the ethynyl group. The position and intensity of these absorption bands provide information about the extent of conjugation and the electronic nature of the molecule.

Interactive Data Table: Key Spectroscopic Data for 3-Ethynylaniline (Illustrative)

Spectroscopic TechniqueFeatureExpected Observation
¹³C NMRAlkynyl Carbons~70-90 ppm
¹³C NMRAromatic Carbons~115-150 ppm
IRN-H Stretch~3300-3500 cm⁻¹
IRC≡C Stretch~2100-2200 cm⁻¹ (shift expected for ¹³C)
UV-Visπ → π* Transition~200-300 nm

This table presents illustrative data based on typical values for the functional groups present in 3-ethynylaniline.

Iv. Mechanistic Investigations Leveraging 3 13c Ethynylaniline As a Molecular Probe

Elucidation of Organic Reaction Mechanisms

The strategic placement of the ¹³C label in 3-(¹³C)ethynylaniline enables chemists to follow the fate of the alkyne carbons in numerous organic reactions. This has been particularly insightful in understanding the mechanisms of reactions catalyzed by transition metals, as well as in pericyclic and other concerted processes.

Transition metal-catalyzed reactions are central to modern organic synthesis, and understanding their mechanisms is crucial for catalyst and reaction development. 3-(¹³C)Ethynylaniline can be employed to unravel the intricate steps of these catalytic cycles.

Gold Catalysis: Gold catalysts are known for their high affinity for alkynes (alkynophilicity), activating them towards nucleophilic attack. In gold-catalyzed reactions, such as cyclizations and hydrations, the use of 3-(¹³C)ethynylaniline can help to distinguish between different proposed mechanistic pathways. beilstein-journals.orgmdpi.com For instance, in a gold-catalyzed intramolecular cyclization, the position of the ¹³C label in the final product can confirm whether the reaction proceeds through an exo- or endo-dig cyclization. acs.org It can also provide evidence for the formation of key intermediates like gold-vinylidene or gold-carbene species. researchgate.net

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig couplings, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comyoutube.comnih.gov By using 3-(¹³C)ethynylaniline in a Sonogashira coupling, for example, one can track the transfer of the ethynyl (B1212043) group from the aniline (B41778) to the coupling partner. Isotopic labeling studies, including the use of ¹³C, have been instrumental in probing the mechanism of the Suzuki-Miyaura reaction, helping to establish that oxidative addition of aryl halides can occur to a monoligated palladium complex under catalytic conditions. nih.gov

Copper Catalysis: Copper-catalyzed reactions, such as the azide-alkyne cycloaddition (click chemistry) and various cross-coupling reactions, are widely used. Mechanistic studies using isotopically labeled substrates can shed light on the nature of the copper-acetylide intermediates and the subsequent bond-forming steps. nih.govnih.govresearchgate.netdntb.gov.uarsc.org In the copper-catalyzed cross-dehydrogenative allylic alkynylation, for instance, detailed mechanistic analysis helps to understand the role of copper in activating the C-H bond. researchgate.net

Nickel Catalysis: Nickel catalysts offer a cost-effective alternative to palladium and exhibit unique reactivity. squarespace.com They are particularly effective in cross-coupling reactions involving C(sp³)-hybridized carbons. mdpi.com The use of 3-(¹³C)ethynylaniline in nickel-catalyzed cross-coupling reactions can help to elucidate the involvement of different nickel oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) and the nature of the organonickel intermediates. squarespace.com

Metal Catalyst Reaction Type Mechanistic Insight from ¹³C Labeling
GoldCyclization/HydrationDistinguishing between exo and endo cyclization pathways; confirming the formation of gold-carbene intermediates. beilstein-journals.orgacs.orgresearchgate.net
PalladiumCross-Coupling (e.g., Suzuki, Sonogashira)Tracking the transfer of the labeled ethynyl group; probing the nature of the oxidative addition step. mdpi.comnih.gov
CopperCross-Coupling/Click ChemistryElucidating the structure and reactivity of copper-acetylide intermediates. nih.govresearchgate.net
NickelCross-CouplingInvestigating the involvement of different nickel oxidation states and organonickel intermediates. squarespace.commdpi.com

Alkyne metathesis is a powerful reaction for the formation of new carbon-carbon triple bonds, catalyzed by metal alkylidyne complexes. beilstein-journals.org The generally accepted mechanism involves the formation of a metallacyclobutadiene intermediate. The use of ¹³C-labeled alkynes has been pivotal in confirming this mechanism. For example, cross-metathesis studies with a ¹³C-labeled diyne demonstrated that the reaction proceeds through the reversible cleavage and formation of carbon-carbon triple bonds, consistent with the proposed catalytic cycle. acs.org By using 3-(¹³C)ethynylaniline in an alkyne metathesis reaction, the scrambling of the ¹³C label in the products would provide direct evidence for the cleavage and reformation of the triple bond via the metallacyclobutadiene intermediate.

Cyclization and annulation reactions are essential for the synthesis of cyclic and polycyclic compounds, including many heterocyclic systems of medicinal importance. The formation of indoles from 2-alkynylanilines is a classic example. When 3-(¹³C)ethynylaniline is used as a precursor to a 2-alkynylaniline derivative, the position of the ¹³C label in the resulting indole ring can provide definitive information about the cyclization mechanism. For instance, it can differentiate between a 5-endo-dig and a 6-exo-dig cyclization pathway, which are often competing processes in transition metal-catalyzed indole syntheses. nih.gov

The formation of carbon-carbon and carbon-heteroatom bonds is the cornerstone of organic synthesis. nih.govscholaris.canih.govnih.govresearchgate.netmdpi.comorganic-chemistry.orgrsc.org Isotopic labeling with 3-(¹³C)ethynylaniline can provide detailed insights into the mechanisms of these fundamental transformations. In reactions where the ethynyl group participates in bond formation, the ¹³C label acts as a tracer, allowing for the precise determination of which carbon atom is involved in the new bond. This is particularly useful in complex cascade reactions where multiple bonds are formed in a single operation. For instance, in a palladium-catalyzed cascade reaction involving an alkyne, the location of the ¹³C label in the final polycyclic product can help to map out the entire reaction sequence. mdpi.com Similarly, in the formation of carbon-heteroatom bonds, such as in the synthesis of enamines or thioalkynes, 3-(¹³C)ethynylaniline can be used to verify the regioselectivity of the heteroatom addition to the alkyne. nih.govmdpi.com

Isotopic Kinetic Isotope Effects (KIE) Studies for Rate-Determining Step Analysis

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. epfl.chwikipedia.org The KIE is the ratio of the reaction rate of a substrate with a lighter isotope to that of the same substrate with a heavier isotope (k_light / k_heavy). For carbon, the ¹²C/¹³C KIE is typically small (around 1.02-1.06 for a primary KIE), but modern analytical techniques such as high-precision NMR spectroscopy and isotope ratio mass spectrometry allow for its accurate measurement. nih.govepfl.chresearchgate.netyorku.ca

By measuring the ¹²C/¹³C KIE for a reaction involving 3-(¹³C)ethynylaniline, one can determine if the bond to the labeled carbon is being broken or formed in the rate-determining step. A significant normal KIE (k₁₂/k₁₃ > 1) suggests that a bond to the ¹³C atom is being broken in the transition state of the rate-determining step. Conversely, an inverse KIE (k₁₂/k₁₃ < 1) can indicate that a new bond is being formed to the ¹³C atom, or that there is a change in hybridization from sp to sp² at the labeled carbon in the transition state. Such studies have been crucial in understanding the mechanisms of important reactions like the Suzuki-Miyaura cross-coupling. nih.gov

KIE Value Interpretation Example Application for 3-(¹³C)Ethynylaniline
k₁₂/k₁₃ > 1 (Normal)Bond to ¹³C is breaking in the rate-determining step. wikipedia.orgDetermining if C-H bond cleavage of the terminal alkyne is rate-limiting in a C-H activation reaction.
k₁₂/k₁₃ < 1 (Inverse)Bond to ¹³C is forming, or hybridization is changing in the rate-determining step. Probing the transition state of a nucleophilic attack on the alkyne in a gold-catalyzed reaction.
k₁₂/k₁₃ ≈ 1No significant change in bonding to the ¹³C atom in the rate-determining step. epfl.chRuling out certain mechanistic steps as being rate-limiting.

Tracing Carbon Atom Flux and Transformations in Complex Chemical and Biochemical Systems (Non-Clinical Focus)

Beyond the elucidation of reaction mechanisms, 3-(¹³C)ethynylaniline can be used as a tracer to follow the flow of carbon atoms through complex chemical and biochemical systems. In a non-clinical context, this can be applied to understand metabolic pathways in microorganisms or to study the fate of molecules in environmental systems.

For example, if a microorganism is fed with 3-(¹³C)ethynylaniline, the incorporation of the ¹³C label into various metabolites can be tracked over time using techniques like NMR spectroscopy or mass spectrometry. This allows for the mapping of metabolic pathways and the quantification of metabolic fluxes. nih.gov The choice of specifically labeled precursors is crucial for the successful application of ¹³C-based metabolic flux analysis. nih.gov While glucose and glutamine are common tracers, the unique structure of 3-(¹³C)ethynylaniline could allow for the probing of specific enzymatic transformations that are capable of processing aniline or alkyne functionalities.

V. Computational Chemistry and Theoretical Studies of 3 13c Ethynylaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of medium-to-large organic molecules due to its favorable balance of accuracy and computational cost. mdpi.comnih.gov DFT methods are employed to analyze the electron density to determine the energy and other properties of a system like 3-(¹³C)ethynylaniline.

DFT calculations are instrumental in predicting the electronic structure of 3-(¹³C)ethynylaniline, including the distribution of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies and spatial distributions of these orbitals are fundamental to understanding the molecule's electronic transitions and reactivity. The aniline (B41778) moiety acts as an electron-donating group, raising the energy of the HOMO, while the ethynyl (B1212043) group influences the delocalization of π-electrons across the molecule.

Table 1: Illustrative DFT-Calculated ¹³C NMR Chemical Shifts for 3-(¹³C)Ethynylaniline

Carbon AtomPredicted Chemical Shift (δ, ppm)Description
¹³C ≡CH84.5The ¹³C-labeled sp-hybridized carbon, deshielded by the triple bond.
¹³C≡C H78.2The terminal sp-hybridized carbon.
C-NH₂146.1Aromatic carbon bonded to the amino group.
C-C≡CH123.5Aromatic carbon bonded to the ethynyl group.
Aromatic CH115.0 - 130.0Range for the remaining four aromatic carbons.

Note: The values in the table are representative and would vary based on the specific DFT functional, basis set, and solvent model used in the calculation.

DFT calculations can also predict UV-Vis absorption spectra by calculating the energies of electronic transitions, typically the HOMO→LUMO transition. These calculations help in understanding how the molecular structure gives rise to its absorption characteristics.

DFT provides a framework for quantifying molecular reactivity through global chemical descriptors derived from the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net These descriptors for 3-(¹³C)ethynylaniline, which are largely unaffected by the single isotopic substitution, offer a quantitative measure of its chemical behavior.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A smaller gap suggests the molecule is more polarizable and reactive.

Chemical Potential (μ): Related to the molecule's tendency to lose or gain electrons, it is approximated as μ ≈ (E_HOMO + E_LUMO) / 2.

Global Hardness (η): This descriptor measures the resistance to change in electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, defined as ω = μ² / (2η).

These parameters are vital for predicting how 3-ethynylaniline (B136080) will behave in different chemical reactions, such as its role as a nucleophile in reactions like the synthesis of kinase inhibitors.

Table 2: Representative Calculated Global Chemical Descriptors for 3-Ethynylaniline

DescriptorDefinitionTypical Calculated ValueImplication for Reactivity
E_HOMO Energy of Highest Occupied Molecular Orbital-5.2 eVIndicates electron-donating ability (nucleophilicity).
E_LUMO Energy of Lowest Unoccupied Molecular Orbital-0.8 eVIndicates electron-accepting ability (electrophilicity).
HOMO-LUMO Gap (ΔE) E_LUMO - E_HOMO4.4 eVIndicates moderate kinetic stability and reactivity.
Global Hardness (η) (E_LUMO - E_HOMO) / 22.2 eVSuggests a moderately soft molecule, prone to reaction.

Note: These values are illustrative and depend on the level of theory and computational method employed.

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical methods are powerful tools for mapping the entire potential energy surface of a chemical reaction. pennylane.ai This allows for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. orientjchem.orgorientjchem.org By calculating the energy of these structures, a complete reaction energy profile can be constructed.

Table 3: Calculated Transition State Energies in a Proposed Erlotinib Synthesis Pathway Involving 3-Ethynylaniline

SpeciesEnergy (kcal/mol)Description
TS-10 87.8First transition state in the final reaction sequence. orientjchem.orgorientjchem.org
TS-11 102.2Second transition state, often related to rearrangement. orientjchem.orgorientjchem.org
TS-12 130.8Third and highest energy transition state, the rate-determining step. orientjchem.orgorientjchem.org
Final Product (Erlotinib) -80.4The thermodynamically stable final product. orientjchem.orgorientjchem.org

Note: Energies are relative to a starting material in the reaction sequence as reported in the cited literature. orientjchem.org

Theoretical Examination of Isotopic Effects and Energetics

The presence of a ¹³C atom in 3-(¹³C)ethynylaniline introduces isotopic effects that can be precisely examined through theoretical calculations. These effects are primarily due to the difference in mass between ¹³C and ¹²C.

The most significant consequence is on the vibrational frequencies of the molecule. According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Substituting ¹²C with the heavier ¹³C isotope in the ethynyl group lowers the frequency of the C≡C stretching mode. This, in turn, lowers the zero-point vibrational energy (ZPVE) of the molecule.

Vi. Advanced Research Applications of 3 13c Ethynylaniline and Its Derivatives

Role as Building Blocks in Multi-Step Organic Synthesis

3-(¹³C)Ethynylaniline is a bifunctional organic building block, featuring both a nucleophilic aniline (B41778) group and a reactive terminal alkyne. chemimpex.comtcichemicals.com This dual functionality allows it to participate in a wide array of chemical transformations, making it an ideal starting material in multi-step synthesis, a process where complex molecules are built through a sequence of chemical reactions. fiveable.me The presence of the ¹³C label on the ethynyl (B1212043) carbon provides a powerful handle for mechanistic investigations and structural analysis throughout these synthetic sequences.

Synthesis of Complex Organic Architectures and Heterocycles

The distinct reactivity of the amine and alkyne groups in 3-ethynylaniline (B136080) enables its use in the construction of intricate molecular frameworks and heterocyclic systems, which are core components of many pharmaceuticals and biologically active compounds. chemimpex.comamazonaws.comnih.gov The terminal alkyne is amenable to a variety of coupling reactions, including Sonogashira and Glaser couplings, as well as cycloadditions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). The aniline moiety can undergo reactions such as acylation, alkylation, and condensation to form amides, new C-N bonds, and nitrogen-containing heterocycles. nih.gov

This versatility is demonstrated in its application as a key reagent in the multi-step synthesis of important pharmaceutical agents. chemicalbook.com For example, non-labeled 3-ethynylaniline is a crucial precursor for the synthesis of the tyrosine kinase inhibitor Erlotinib Hydrochloride. sigmaaldrich.com It is also used to prepare complex benzoxazine monomers and other pharmacologically relevant structures like substituted 1,2,4-oxadiazoles. chemicalbook.comsigmaaldrich.com

The use of 3-(¹³C)ethynylaniline in these syntheses offers a significant advantage. The ¹³C-labeled ethynyl group acts as a spectroscopic reporter. Researchers can use ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to follow the transformation of the alkyne group through the synthetic route, confirming its incorporation into the final product and helping to elucidate the structures of complex intermediates. nih.gov This is particularly useful for identifying and characterizing products and byproducts in complex reaction mixtures.

Table 1: Examples of Complex Molecules Synthesized Using 3-Ethynylaniline as a Precursor

Target Molecule/ClassSynthetic Utility of 3-EthynylanilineKey Reactions Involved
Erlotinib HydrochlorideServes as a key intermediate in the multi-step synthesis of this anticancer drug. Not specified in search results.
Benzoxazine MonomersUsed to prepare various complex benzoxazine monomers for polymer synthesis. chemicalbook.comsigmaaldrich.comCondensation reactions.
Substituted DianilidesEmployed in the synthesis of succin(m-ethynyl)dianilide and sebaco(m-ethynyl)dianilide. sigmaaldrich.comAmide bond formation.
Substituted 1,2,4-OxadiazolesActs as a reagent to build complex propionamide derivatives containing an oxadiazole ring. sigmaaldrich.comAmide bond formation.

Development of Supramolecular Assemblies and Ligands

Supramolecular chemistry involves the design and synthesis of large, well-organized molecular structures held together by non-covalent interactions. 3-(¹³C)ethynylaniline derivatives are valuable components in this field for creating complex ligands and self-assembling systems. nih.gov The aniline nitrogen can act as a coordination site for metal ions, while the rigid ethynyl rod can be used as a structural element to control the geometry and spacing of the final assembly.

Furthermore, the alkyne group is a prime candidate for modification via "click chemistry," allowing the ethynylaniline unit to be attached to larger molecular scaffolds, such as porphyrins or cyclodextrins, to create elaborate supramolecular architectures. nih.gov These assemblies have potential applications in areas like molecular recognition, catalysis, and drug delivery. nih.gov

The introduction of a ¹³C label at the ethynyl position provides a non-invasive probe to study the behavior of these complex systems. Using ¹³C NMR, researchers can gain insights into:

Binding Events: Changes in the chemical shift of the labeled carbon can indicate its proximity to a metal center or another molecule within the assembly.

Conformational Dynamics: The ¹³C label can be used to study the motion and flexibility of the ethynyl group within the supramolecular structure.

Structural Integrity: The NMR signal from the labeled carbon can confirm the successful formation and stability of the desired assembly.

Contributions to Materials Science and Probe Development

The electronic properties and reactive nature of 3-(¹³C)ethynylaniline make it a valuable precursor for creating advanced functional materials, including conjugated polymers and molecular sensors. chemimpex.com

Precursors for Conjugated Polymers and Optoelectronic Materials

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and multiple bonds, which results in delocalized π-electrons. This structure endows them with interesting electronic and optical properties, making them suitable for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govmdpi.com

Derivatives of ethynylaniline are excellent monomers for synthesizing conjugated polymers. tandfonline.com The terminal alkyne group can undergo polymerization via transition metal catalysis to form a polyacetylene-type backbone. tandfonline.comnih.gov The aniline substituent along this backbone can be used to fine-tune the polymer's electronic properties, such as its HOMO/LUMO energy levels and bandgap, which are critical for device performance. tandfonline.commdpi.comresearchgate.net The incorporation of ethynylene units into the polymer backbone is a known strategy for lowering the HOMO level, which can improve the polymer's oxidative stability and the voltage of photovoltaic devices. mdpi.comresearchgate.net

The use of 3-(¹³C)ethynylaniline in polymerization allows for detailed characterization of the resulting material using solid-state ¹³C NMR. This technique can provide crucial information about:

Polymer Structure: Confirming the successful polymerization and determining the structure of the repeating unit.

Chain Conformation and Packing: Probing the arrangement of polymer chains in the solid state.

Material Degradation: Tracking chemical changes in the polymer backbone over time, which is vital for assessing the long-term stability of optoelectronic devices. researchgate.net

Table 2: Optoelectronic Properties of a Polymer Derived from 4-Ethynylaniline

PropertyValueMethod of DeterminationSignificance
Photoluminescence (PL) Peak478 nm (Photon Energy: 2.60 eV)Photoluminescence SpectroscopyIndicates the energy of light emitted by the polymer, relevant for OLED applications. tandfonline.com
HOMO Energy Level-5.03 eVCyclic Voltammetry (CV)Determines the polymer's electron-donating ability and is crucial for matching energy levels in photovoltaic devices. tandfonline.com
Crystalline NatureAmorphousX-ray Diffraction (XRD)The lack of long-range order affects charge transport properties. tandfonline.com

Note: This data is for poly(4-ethynylaniline) and serves as a representative example of the properties of polymers derived from ethynylaniline isomers.

Design of Molecular Sensors and Probes (e.g., Chemosensors)

Molecular sensors are compounds designed to detect the presence of specific chemical species (analytes) by producing a measurable signal, such as a change in color or fluorescence. The conjugated system of ethynylaniline derivatives makes them suitable candidates for fluorescent chemosensors. researchgate.net

A sensor based on this scaffold could operate whereby the aniline nitrogen atom acts as a binding site for an analyte, such as a metal ion. This binding event would perturb the electron density of the π-conjugated system, altering its photophysical properties and leading to a change in its fluorescence emission (e.g., quenching or enhancement). researchgate.net

By synthesizing such a sensor using 3-(¹³C)ethynylaniline, researchers can employ ¹³C NMR titration studies to gain a deeper understanding of the sensing mechanism. Observing the changes in the chemical shift of the labeled ethynyl carbon upon addition of the analyte can provide precise information about how the binding event at the aniline site is electronically communicated through the molecule's framework to the alkyne terminus. This insight is invaluable for the rational design of more sensitive and selective molecular sensors.

Methodological Advancements in Isotopic Labeling Strategies

The use of pre-labeled synthetic building blocks like 3-(¹³C)ethynylaniline represents a sophisticated and efficient approach to isotopic labeling. nih.govrsc.orgnih.gov This "bottom-up" strategy, where the isotope is incorporated into a simple precursor and carried through a synthesis, offers several advantages over "top-down" methods that attempt to introduce a label onto a large, complex molecule.

Key advantages of this building-block approach include:

Site-Specificity: The ¹³C label is placed at a precise, known location within the molecule. This is crucial for unambiguous interpretation of NMR spectra and for detailed mechanistic studies where the fate of a specific atom must be tracked. nih.gov

Efficiency and Cost-Effectiveness: Synthesizing a small, labeled building block is often more straightforward and economical than developing a custom labeling procedure for a complex final product. rsc.org This makes advanced NMR experiments more accessible.

Versatility: A single labeled building block can be used to synthesize a whole library of labeled compounds, allowing for systematic studies of structure-activity relationships or material properties. rsc.org

This strategy has transformed the study of complex chemical and biological systems. In structural biology, site-specific labeling enables NMR studies of large proteins and nucleic acids that would otherwise be intractable. americanpeptidesociety.orgsigmaaldrich.comacs.orgrsc.org In metabolomics, feeding cells with ¹³C-labeled precursors allows for the tracing of metabolic pathways and the quantification of metabolic flux. nih.govfrontiersin.orgnih.govresearchgate.net The synthesis and availability of specific building blocks like 3-(¹³C)ethynylaniline are therefore critical for advancing these cutting-edge research areas, providing the tools needed to analyze complex systems at the atomic level. nih.govrsc.org

Vii. Future Research Directions and Emerging Opportunities

Innovation in Synthetic Methodologies for Isotopic Labeling

The future of compounds like 3-(13C)ethynylaniline is intrinsically linked to advancements in isotopic labeling techniques. The drive is toward greater precision, efficiency, and sustainability in the synthesis of these crucial research tools. adesisinc.commusechem.com

Emerging trends focus on developing greener and more cost-effective synthetic routes. adesisinc.commusechem.com This includes the use of automated synthesis platforms and novel labeling reagents to enhance the capabilities of isotope incorporation. adesisinc.com Late-stage functionalization and hydrogen isotope exchange (HIE) are also gaining prominence for their efficiency and versatility. musechem.com A significant area of innovation lies in the development of new labeling strategies to broaden the scope of systems that can be studied. numberanalytics.com For instance, methods are being developed to synthesize 13C-labeled compounds starting from elemental 13C, which is a cost-effective precursor. researchgate.net

One promising approach is the use of flow chemistry, which offers precise control over reaction conditions, leading to higher yields and purer products. adesisinc.com This method improves the safety, scalability, and efficiency of isotopic synthesis. adesisinc.com The development of new catalytic systems, including those based on palladium, continues to be a cornerstone of these synthetic efforts. rsc.org

Table 1: Comparison of Traditional vs. Emerging Isotopic Labeling Methodologies

FeatureTraditional MethodologiesEmerging Methodologies
Starting Materials Often require multi-step synthesis from simple labeled precursors. acs.orgUtilization of late-stage functionalization and elemental 13C. musechem.comresearchgate.net
Efficiency Can be time-consuming with lower overall yields. acs.orgHigher yields and reduced reaction times through optimized catalysts and flow chemistry. adesisinc.commusechem.com
Sustainability May involve hazardous reagents and generate significant waste. musechem.comFocus on greener chemistry and more atom-economical reactions. adesisinc.commusechem.com
Versatility Limited to specific molecular scaffolds.Broader applicability to complex molecules. numberanalytics.com

Integration with State-of-the-Art Analytical Techniques

The unique spectroscopic signature of the 13C label in 3-(13C)ethynylaniline makes it exceptionally valuable for a range of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary methods for detecting and quantifying 13C-labeled compounds. wikipedia.org

In NMR spectroscopy, the 13C label provides a distinct signal that can be used for detailed structural characterization of molecules and for studying ligand-protein interactions. nih.govsymeres.com The large chemical shift range of 13C compared to protons reduces signal overlap, facilitating more precise analysis. nih.gov Advanced multi-dimensional NMR techniques, such as 2D and 3D NMR, are becoming increasingly powerful for analyzing isotopic labeling data, providing detailed information on molecular structure and dynamics. numberanalytics.com

In mass spectrometry, the mass shift caused by the 13C isotope allows for the differentiation of labeled from unlabeled molecules, a technique crucial for metabolomics and quantitative analysis. symeres.comnih.gov High-resolution MS instruments enable the analysis of isotopic labeling data with greater precision and accuracy. numberanalytics.com Isotopic Ratio Outlier Analysis (IROA) is an LC-MS-based strategy that utilizes samples labeled with different percentages of 13C to distinguish biological signals from artifacts and to determine the exact number of carbon atoms in a molecule. nih.gov

The integration of 13C-labeled compounds with these techniques is pivotal for:

Metabolomics: Tracing metabolic pathways and quantifying metabolic fluxes. solubilityofthings.comalfa-chemistry.com

Drug Development: Studying drug metabolism, pharmacokinetics, and drug-receptor interactions. alfa-chemistry.com

Proteomics: Enhancing the specificity of protein identification and quantification. symeres.com

Exploration of Novel Mechanistic Paradigms

Isotopically labeled compounds like 3-(13C)ethynylaniline are instrumental in elucidating reaction mechanisms in both chemical and biological systems. numberanalytics.comsymeres.com By tracing the fate of the 13C label, researchers can gain unprecedented insights into complex transformations.

In chemical synthesis, 13C labeling can help to understand the intricate steps of catalytic cycles and rearrangement reactions. For example, it can be used to determine the mechanism of conversions involving aryne precursors. wikipedia.org The ability to track the carbon atom from the ethynyl (B1212043) group through a reaction sequence provides definitive evidence for proposed mechanistic pathways.

In biological research, 3-(13C)ethynylaniline can be used to probe the mechanisms of enzymes that metabolize alkynes or anilines. By following the 13C label, researchers can identify metabolic products and understand the biochemical transformations that occur in vivo. solubilityofthings.comnih.gov This is crucial for understanding the mode of action of drugs and the metabolic fate of xenobiotics. alfa-chemistry.com The kinetic isotope effect of carbon-13, although smaller than that of deuterium, can also provide valuable information about rate-determining steps in enzymatic reactions. acs.org

Development of Advanced Labeled Probes for Interdisciplinary Research

The unique properties of the ethynyl and aniline (B41778) functionalities, combined with the precision of the 13C label, make 3-(13C)ethynylaniline an excellent platform for the development of advanced molecular probes for interdisciplinary research. medchemexpress.com

The ethynyl group is a key component in "click chemistry," a set of powerful and reliable reactions for bioconjugation. medchemexpress.com This allows for the attachment of 3-(13C)ethynylaniline to a wide range of biomolecules, including proteins and nucleic acids, or to imaging agents. medchemexpress.comneb.com The aniline group can be further modified to enhance targeting or to introduce other functionalities.

Future applications for such labeled probes include:

Target Engagement Studies: Creating probes that can be used to confirm and quantify the binding of a drug to its intended target in living cells and animals. nih.gov

Dual-Modal Imaging: Designing probes that can be used for both nuclear imaging (e.g., PET, if a positron-emitting isotope is also incorporated) and magnetic resonance imaging (MRI), providing complementary information. researchgate.net

Environmental Science: Developing probes to track the fate of pollutants and to study ecological cycles with high precision. adesisinc.com

Materials Science: Incorporating labeled monomers into polymers to study polymerization mechanisms and material properties. chemimpex.com

The continued development of such sophisticated probes will undoubtedly open up new avenues for research across a wide spectrum of scientific disciplines. adesisinc.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 3-(113C)ethynylaniline?

  • Methodological Answer : The synthesis of 3-ethynylaniline derivatives typically involves Sonogashira coupling or nucleophilic substitution, followed by isotopic labeling (e.g., ¹¹³C) for metabolic studies. Post-synthesis, characterization should include ¹H/¹³C NMR to confirm structural integrity, as demonstrated for compound 113c in studies detailing chemical shifts for ethynyl and amino protons . High-resolution mass spectrometry (HRMS) and HPLC are critical for purity assessment. For isotopic variants, ensure mass spectral data account for isotopic peaks.

Q. How do solvent systems influence the photophysical properties of 3-ethynylaniline derivatives?

  • Methodological Answer : Solvent polarity and aggregation significantly alter emission spectra. For example, ethynylaniline complexes in THF/H₂O mixtures exhibit a 20 nm red shift in absorption bands (300 nm → 353–400 nm) compared to pure water due to solvent-dependent π–π* transitions . To resolve contradictions, use controlled solvent ratios and temperature. Aggregation-induced emission (AIE) effects should be monitored via dynamic light scattering (DLS) and fluorescence lifetime measurements.

Advanced Research Questions

Q. How can 3-ethynylaniline derivatives be leveraged in catalytic coupling reactions for heterocyclic synthesis?

  • Methodological Answer : Copper-catalyzed reactions with N,O-acetals enable quinoline synthesis from 3-ethynylaniline, as shown in studies achieving regioselective cyclization . Optimize catalyst loading (e.g., CuI, 10 mol%) and reaction time (12–24 hrs) under inert conditions. For MOF-based catalysis, immobilize 3-ethynylaniline on IRMOF-3-SI-Au to facilitate three-component coupling (e.g., with aldehydes and amines), monitoring yields via GC-MS .

Q. What mechanistic insights explain the surface-grafting behavior of 3-ethynylaniline on silicon substrates?

  • Methodological Answer : Resonance effects dictate grafting pathways: meta-substituted 3-ethynylaniline reacts via the nucleophilic NH₂ group to form Si–N bonds, unlike ortho/para isomers that favor Si–C bonds . Validate using high-resolution XPS (N 1s peak at ~399 eV for Si–N) and AFM to map surface morphology. For controlled studies, synthesize tert-butoxycarbonyl-protected derivatives to force acetylene-driven grafting.

Q. How do 3-ethynylaniline-based inhibitors interact with kinase targets like MST3?

  • Methodological Answer : Crystallographic analysis of compound 113c reveals hydrogen bonding between its 3-aminopyrazole group and MST3’s hinge region (E112, L114 residues) . Use NanoBRET™ assays to quantify IC₅₀ values (e.g., 113c: IC₅₀ = 50 nM) and validate binding via isothermal titration calorimetry (ITC). Molecular dynamics simulations can further elucidate water-mediated hydrogen bonds in the ATP-binding pocket.

Q. How can researchers reconcile discrepancies in emission spectra of ethynylaniline-metal complexes?

  • Methodological Answer : Contradictions in phosphorescence intensity (e.g., PTA vs. DAPTA derivatives) arise from aggregation-enhanced intersystem crossing . Use low-temperature (77 K) fluorescence spectroscopy to isolate triplet-state emissions. Compare crystal packing (via XRD) to identify Au–Au or π–π interactions that stabilize aggregates. For solvent-dependent shifts, normalize spectra to baseline Raman signals.

Data Interpretation and Experimental Design

Q. What statistical and ethical frameworks apply to studies involving 3-ethynylaniline in biological systems?

  • Methodological Answer : For in vitro/in vivo studies, obtain ethical approval (e.g., IRB protocols) and declare compliance with OECD guidelines. Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for dose-response analyses. Ensure raw data (e.g., NanoBRET™ readings) are archived with metadata on experimental conditions .

Tables Referenced in Evidence

Property Conditions Key Findings Source
Absorption λ_maxTHF/H₂O (1:1)Red shift from 300 nm → 353–400 nm
Emission λ_max (phosphorescence)Aggregated PTA complexesBands at 415–450 nm (assigned to ³π–π*)
Surface grafting (XPS)3-ethynylaniline on Si(100)N 1s peak at 399 eV (Si–N bond)
Kinase inhibition (NanoBRET™)Compound 113c vs. MST3IC₅₀ = 50 nM ± 5% (n=3 replicates)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.